2-ethoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
2-Ethoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine scaffold substituted with a thiophen-2-ylmethyl group. The benzenesulfonamide core is substituted with ethoxy and methyl groups at the 2- and 5-positions, respectively. This compound’s structure combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for diverse pharmacological applications, particularly in receptor modulation. Its synthesis likely involves coupling a benzenesulfonyl chloride intermediate with a piperidine-containing amine, followed by purification via chromatography and structural validation using NMR and mass spectrometry (MS) .
Properties
IUPAC Name |
2-ethoxy-5-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S2/c1-3-25-19-7-6-16(2)13-20(19)27(23,24)21-14-17-8-10-22(11-9-17)15-18-5-4-12-26-18/h4-7,12-13,17,21H,3,8-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTXHROVMNEVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, identified by its CAS number 953205-45-3, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor, anti-inflammatory, and antibacterial activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 408.6 g/mol. The structure features a benzenesulfonamide moiety linked to a piperidine derivative, which is essential for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 953205-45-3 |
| Molecular Formula | C20H28N2O3S2 |
| Molecular Weight | 408.6 g/mol |
Antitumor Activity
Recent studies have indicated that compounds similar to 2-ethoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant antitumor properties. For instance, derivatives with piperidine structures have shown promising results against various cancer cell lines, including breast and liver cancers. A study demonstrated that compounds with similar frameworks induced apoptosis in FaDu hypopharyngeal tumor cells, surpassing the efficacy of standard chemotherapeutics like bleomycin .
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory effects. Research on related sulfonamide derivatives has revealed their ability to inhibit pro-inflammatory cytokines, which could be attributed to the presence of the benzenesulfonamide group. This activity is crucial in managing conditions like rheumatoid arthritis and other inflammatory diseases .
Antibacterial Activity
The antibacterial properties of sulfonamide derivatives are well-documented. Compounds structurally related to 2-ethoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide have shown effectiveness against various bacterial strains. These compounds typically function by inhibiting bacterial folate synthesis, which is vital for bacterial growth and replication .
Case Studies
- Antitumor Efficacy : In a study involving MDA-MB-231 breast cancer cells, several piperidine-based compounds were tested for cytotoxicity. The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing overall therapeutic efficacy .
- Anti-inflammatory Mechanism : A comparative analysis of various sulfonamide derivatives revealed that those with thiophene rings demonstrated superior inhibition of IL-6 and TNF-alpha release in vitro, highlighting their potential as anti-inflammatory agents .
- Antibacterial Testing : A series of experiments evaluated the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones for select derivatives, confirming their potential as effective antibacterial agents .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues share the benzenesulfonamide core but differ in substituents on the benzene ring, piperidine moiety, or appended heterocycles. Key comparisons include:
Key Observations :
- Electron-Withdrawing vs.
- Heterocyclic Influence : The thiophene group in the target compound may confer distinct electronic and steric properties compared to trifluoroethoxy-phenyl (compounds 8, 11) or thiazole-based (compounds 5a–5e) derivatives. Thiophene’s sulfur atom could engage in hydrophobic or π-π interactions in biological targets .
Pharmacological Potential
- Receptor Targeting : Compounds like 11 and 17 () are designed as α1A/α1D-adrenergic receptor antagonists, with substituents influencing receptor affinity and selectivity . The target compound’s thiophene moiety may enhance binding to similar targets via hydrophobic pockets.
- Antibacterial Activity : Thiazole-based benzenesulfonamides (e.g., 5a–5e) exhibit antibacterial effects, but the target compound’s activity remains unstudied .
Physicochemical Properties
- Solubility : The ethoxy and methyl groups in the target compound likely improve solubility in organic solvents compared to halogenated analogues (e.g., compound 11).
- Melting Points: Analogues with sulfamoyl-amino groups () exhibit high melting points (132–230°C), whereas the target compound’s melting point is unreported but expected to be lower due to reduced hydrogen-bonding capacity .
Q & A
Basic Synthesis & Purification
Q: What are the standard synthetic routes and critical optimization parameters for synthesizing 2-ethoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide? A: The synthesis involves multi-step reactions, including:
- Sulfonamide linkage formation via coupling of a benzenesulfonyl chloride derivative with a piperidine-thiophene intermediate.
- Substitution reactions (e.g., ethoxy and methyl group introduction) using halogenating agents or nucleophilic reagents.
- Key parameters : Temperature (60–80°C for amidation), solvent polarity (DMF or THF for solubility), and reaction time (6–12 hours for completion).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Basic Structural Characterization
Q: Which analytical techniques are essential for confirming the structural integrity of this compound? A:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at C2, thiophene-methylpiperidine connectivity).
- Mass Spectrometry (HRMS) : To confirm molecular weight (expected [M+H]+ ≈ 435.15 g/mol).
- X-ray Crystallography : For 3D conformation analysis, particularly piperidine-thiophene spatial orientation .
Advanced Synthesis: Reaction Optimization
Q: How can researchers resolve low yields during the final sulfonamide coupling step? A:
- Design of Experiments (DOE) : Systematically vary catalyst load (e.g., 1–5 mol% Pd/C), solvent (DMAC vs. DMF), and stoichiometry.
- By-product analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust protecting groups.
- Kinetic studies : Monitor reaction progress via in-situ IR to optimize time-temperature profiles .
Advanced Biological Evaluation
Q: What methodologies are recommended for identifying biological targets of this sulfonamide derivative? A:
- Molecular docking : Screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase isoforms) using AutoDock Vina.
- In vitro assays : Measure IC50 values in enzyme inhibition assays (e.g., fluorescence-based) and compare with control compounds (e.g., acetazolamide) .
Data Contradiction Analysis
Q: How should conflicting bioactivity data between in vitro and in vivo models be addressed? A:
- Structural analogs : Synthesize derivatives with modified piperidine-thiophene motifs to assess pharmacokinetic contributions (e.g., LogP, metabolic stability).
- Purity verification : Re-analyze batches via HPLC to rule out impurities causing off-target effects .
Environmental Impact Assessment
Q: What experimental designs evaluate the environmental fate of this compound? A:
- Abiotic degradation : Hydrolysis studies at varying pH (3–9) and UV exposure to identify breakdown products (LC-MS/MS).
- Biotic degradation : Soil microcosm assays (OECD 307 guidelines) to measure half-life under aerobic/anaerobic conditions .
Advanced Computational Modeling
Q: How can molecular dynamics (MD) simulations improve understanding of this compound’s stability? A:
- Force field selection : Use CHARMM36 for sulfonamide-protein interactions.
- Solvent models : Explicit water simulations (TIP3P) to assess hydrophobic piperidine-thiophene interactions.
- Binding free energy : Calculate ΔG with MM/PBSA to prioritize derivatives for synthesis .
Regioselectivity Challenges
Q: What strategies ensure regioselective introduction of the ethoxy group? A:
- Directing groups : Install temporary protecting groups (e.g., Boc on piperidine) to block competing sites.
- Electrophilic aromatic substitution : Use Lewis acids (AlCl3) to direct ethoxy placement at C2 .
Stability & Degradation
Q: How is hydrolytic stability assessed under physiological conditions? A:
- Buffer studies : Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via UPLC.
- Degradant identification : Isolate major degradants (e.g., sulfonic acid derivatives) for structural confirmation .
Structure-Activity Relationship (SAR)
Q: Which structural modifications enhance target selectivity? A:
- Piperidine substitution : Replace thiophen-2-ylmethyl with pyridylmethyl to alter H-bonding.
- Sulfonamide tweaks : Introduce electron-withdrawing groups (e.g., -CF3) on the benzene ring to modulate pKa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
